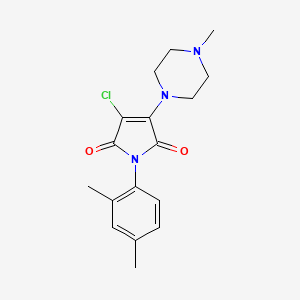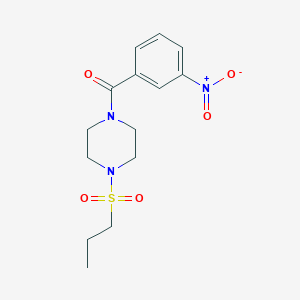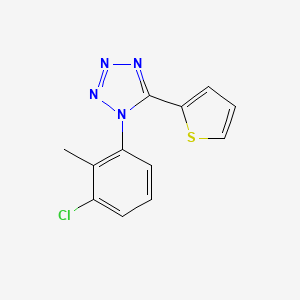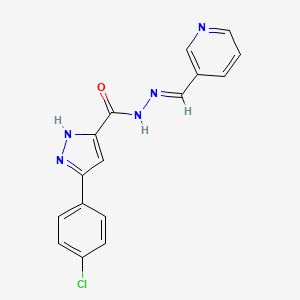
6-甲基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, such as N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine, involves multi-step chemical reactions starting from basic precursors. The synthesis process typically includes cyclization reactions, substitutions, and the introduction of specific functional groups to achieve the desired quinazoline scaffold. The structural confirmation of these compounds is often achieved through spectral characterization techniques like FTIR, NMR, and UV spectroscopy (Sarkar et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine and its derivatives is characterized using various spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, for instance, are used to explore the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), vibrational properties, and charge distribution potentials of these compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, reductions, and cyclization reactions, to introduce different functional groups or modify the quinazoline ring. These reactions significantly influence the biological activity and chemical properties of the compounds. The antimicrobial activity of quinazoline derivatives, for instance, can be evaluated through molecular docking studies against various pathogens (Sarkar et al., 2021).
科学研究应用
光电材料
喹唑啉类,包括6-甲基-4-喹唑啉胺,已在光电子领域得到广泛应用。它们是电子器件、发光元件、光电转换元件和图像传感器的合成和应用中不可或缺的一部分。它们被纳入π扩展共轭体系对于创造新型光电材料具有重要价值。喹唑啉类已被用于制造有机发光二极管(OLED)的材料,包括高效的红色磷光OLED,并作为非线性光学材料和比色pH传感器的潜在结构。基于喹唑啉衍生物的铱配合物已被强调为OLED的高效磷光材料。此外,与喹唑啉类密切相关的嘧啶衍生物作为染料敏化太阳能电池的潜在光敏剂和热激活延迟荧光发射体具有重要意义(Lipunova 等人,2018)。
抗癌应用
喹唑啉衍生物因其抗癌特性而被广泛认可。这些化合物一直是众多专利和文章的研究对象,旨在发现和开发用于癌症治疗的新型喹唑啉衍生物。已知它们可以抑制广泛的治疗性蛋白质靶标,包括但不限于EGFR。最近的专利已批准喹唑啉化合物作为各种激酶、组蛋白脱乙酰酶、Nox和一些代谢途径的抑制剂。由于这些化合物靶向大量蛋白质,专利喹唑啉化合物中观察到的结构多样性突出了喹唑啉衍生物作为抗癌药物的前景(Ravez 等人,2015)。
合成化学进展
喹唑啉在药物化学中的重要性在于它们广泛的生物学特性,包括抗菌、抗真菌、抗艾滋病和抗癌活性。合成化学的最新进展强调了设计新型喹唑啉和探索其合成中环保且有效的方法的重要性。这些努力旨在扩大喹唑啉的潜在应用,并为它们的生产开发更有希望的合成方法(Faisal & Saeed,2021)。
增强生物活性的杂化化合物
喹唑啉与查耳酮在杂化化合物中的结合展示了分子杂化在药物发现领域的重要性。这些杂化物表现出一系列生物活性,与单独的药效基团相比,可能提供协同或新颖的效果。这些活性跨越抗癌、抗阿尔茨海默病、抗病毒和抗菌作用。此类发现支持将喹唑啉结构与其他药效基团相结合的策略,以创建具有增强生物活性和潜在治疗应用的化合物(Mass 等人,2020)。
作用机制
未来方向
属性
IUPAC Name |
N-(4-methoxyphenyl)-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-8-15-14(9-11)16(18-10-17-15)19-12-4-6-13(20-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCFCAEKHZWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)
![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)




![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)
![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
